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molecular formula C8H11NO2S B8597955 N,N-dimethyl 3-methoxythiophene amide

N,N-dimethyl 3-methoxythiophene amide

Cat. No. B8597955
M. Wt: 185.25 g/mol
InChI Key: CWVURBUAVUHBMK-UHFFFAOYSA-N
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Patent
US06903131B2

Procedure details

To a suspension of 3-methoxythiophene carboxylic acid (1.84 g, 11.61 mmol), from step A, in 60 mL of acetonitrile at room temperature was added bromotripyrroli-dinophosphonium hexafluorophosphate (PyBrop, 5.40 g, 11.60 mmol), dimethyl amine (2.0 M in THF, 14.5 ml, 29.0 mmol) and diisopropylethyl amine (5.0 mL, 28.63 mmol) successively. After stirred for 1.5 day, the mixture was concentrated under reduced pressure to a yellow oil, which was purified by preparative TLC (CH2Cl2-MeOH=40:1). The silica was extracted with CH2Cl2 and methanol, the extracts were filtered and concentrated to an oil, which was further dried on high vacuum, yielding 4.16 g of N,N-dimethyl 3-methoxythiophene amide (contaminated by PyBrop impurity) (MH+=186.0).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8]([OH:10])=O.F[P-](F)(F)(F)(F)F.Br[P+](N1CCCC1)(N1CCCC1)[N:20]1[CH2:24]CC[CH2:21]1.CNC.C(N(C(C)C)CC)(C)C>C(#N)C>[CH3:21][N:20]([CH3:24])[C:8]([C:4]1[S:5][CH:6]=[CH:7][C:3]=1[O:2][CH3:1])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
COC1=C(SC=C1)C(=O)O
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.Br[P+](N1CCCC1)(N1CCCC1)N1CCCC1
Name
Quantity
14.5 mL
Type
reactant
Smiles
CNC
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 1.5 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure to a yellow oil, which
CUSTOM
Type
CUSTOM
Details
was purified by preparative TLC (CH2Cl2-MeOH=40:1)
EXTRACTION
Type
EXTRACTION
Details
The silica was extracted with CH2Cl2 and methanol
FILTRATION
Type
FILTRATION
Details
the extracts were filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, which
CUSTOM
Type
CUSTOM
Details
was further dried on high vacuum

Outcomes

Product
Details
Reaction Time
1.5 d
Name
Type
product
Smiles
CN(C(=O)C=1SC=CC1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: CALCULATEDPERCENTYIELD 193.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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